

Compound Profiles and Key Relationships

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Compound Focus: Briciclib

CAS No.: 865783-99-9

Cat. No.: S522025

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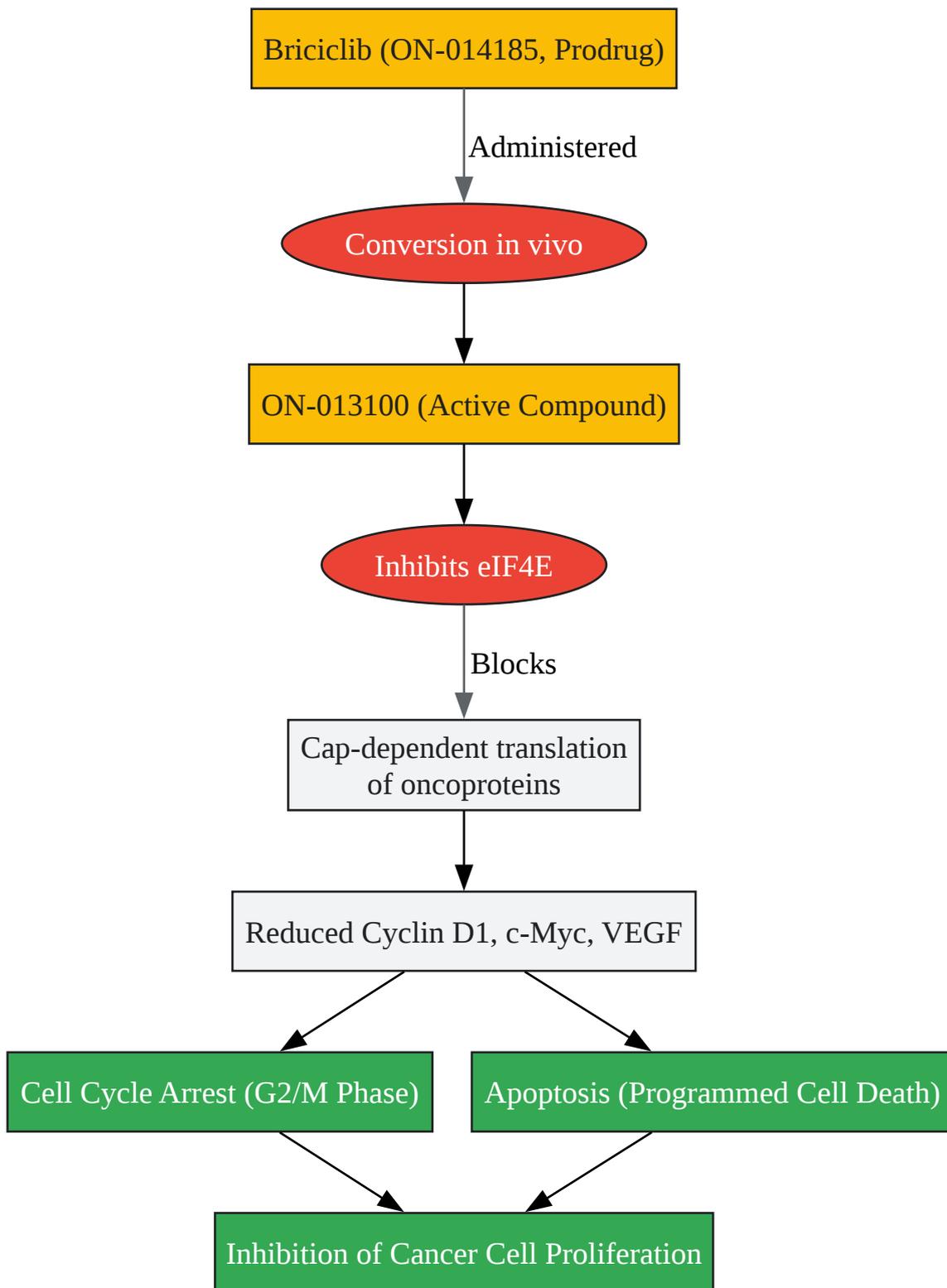
The table below summarizes the core characteristics of **Briciclib** and its active parent compound, ON-013100.

Feature	Briciclib (ON-014185)	ON-013100 (Active Compound)
Role	Prodrug of ON-013100 [1]	Active, parent compound [1]
Primary Target	eIF4E (eukaryotic Initiation Factor 4E) [2] [3]	Cell cycle inhibitor; upstream target affecting cyclin D1 [1]
Key Mechanism	Binds to/inhibits eIF4E, blocking cap-dependent translation of oncoproteins (e.g., cyclin D1, c-Myc, VEGF) [1]	Induces G2/M phase cell cycle arrest; leads to apoptosis [1]
Molecular Formula	$C_{19}H_{23}O_{10}PS$ [2] [3]	$C_{19}H_{22}O_7S$ [1]
Molecular Weight	474.42 g/mol [2] [3]	394.44 g/mol [1]
CAS Number	865783-99-9 [2] [3]	865783-95-5 [1]
Solubility	Water soluble (designed feature) [3] [1]	Soluble in DMSO (≥ 31 mg/mL) [1]

Feature	Briciclib (ON-014185)	ON-013100 (Active Compound)
Bioavailability	Orally bioavailable [1]	Information not specified in search results

Mechanism of Action and Signaling Pathway

Briciclib, as a prodrug, is converted in the body to its active form, ON-013100. The active compound exerts its anti-cancer effects through a multi-step mechanism, which is visualized in the following pathway diagram:



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This diagram illustrates the pathway from prodrug administration to the inhibition of cancer cell proliferation.

Quantitative Biological Activity Profile

The following table compiles key experimental data on the potency and effects of ON-013100 and **Briciclib** from *in vitro* studies.

Assay Type	Cell Lines / Models	Key Findings & Quantitative Data
<p> In Vitro Proliferation (GI₅₀) Mantle cell leukemia (EKO-1, MINO), Breast (MCF7, MDA-MB-231), Gastric (AGS), Esophageal (OE19, OE33, FLO-1) [2] [1] GI₅₀: 6.7 - 12.2 nM • ON-013100: 6.7 - 11.2 nM [1] • Briciclib: 9.8 - 12.2 nM [2] In Vitro Protein Analysis Breast & Mantle Cell Leukemia (MCL) cell lines [2] Dose-dependent reduction of cyclin D1 and c-Myc protein levels within 8 hours. Cytotoxicity Selectivity Normal endothelial cells [2] No toxicity was observed on normal cells, indicating a potential selective anti-cancer effect. In Vivo Formulation (Briciclib) Animal studies (from supplier data) [3] Solubility: ≥95 mg/mL in DMSO. In vivo formulation: 4.75 mg/mL (10.01 mM) in 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O. </p>		

Experimental Protocols

For researchers aiming to reproduce key findings, here are methodologies for core experiments based on the search results.

Cell Proliferation/GI50 Assay

This protocol assesses the compound's potency in inhibiting cancer cell growth.

- **Cell Seeding:** Plate cancer cells (e.g., MCF7, MINO) in 96-well plates at a density that allows for exponential growth without confluence over the assay period (e.g., 2,000-5,000 cells/well).
- **Compound Treatment:** After cell attachment (~24 hours), treat with a dose range of ON-013100 or **Briciclib** (e.g., 0.1 nM to 10 μM). Include a negative control (vehicle, e.g., DMSO).
- **Incubation:** Incubate cells with the compound for a defined period, typically 72 hours.
- **Viability Measurement:** Add a cell viability reagent (e.g., MTT, CTG). Incubate according to the manufacturer's protocol and measure the signal (absorbance/luminescence).

- **Data Analysis:** Calculate % cell viability relative to the vehicle control. The GI_{50} value is the concentration that results in a 50% reduction in cell growth. This can be determined using non-linear regression curve fitting software [2] [1].

Western Blotting for Target Protein Analysis

This protocol is used to detect changes in cyclin D1 and c-Myc protein levels.

- **Cell Treatment & Lysis:** Treat cancer cells (e.g., MCF7) with ON-013100 or **Briciclib** at various concentrations and time points (e.g., 8 hours). Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine protein concentration of the lysates using a standard assay (e.g., BCA).
- **Gel Electrophoresis:** Load equal amounts of protein (e.g., 20-30 μ g) onto an SDS-PAGE gel and separate proteins by molecular weight.
- **Protein Transfer:** Transfer proteins from the gel to a PVDF or nitrocellulose membrane.
- **Blocking and Antibody Incubation:** Block the membrane with 5% non-fat milk. Incubate with primary antibodies against **cyclin D1**, **c-Myc**, and a **loading control** (e.g., GAPDH or β -Actin) overnight at 4°C.
- **Detection:** Incubate with an appropriate HRP-conjugated secondary antibody. Use enhanced chemiluminescence (ECL) reagent to visualize the protein bands. A dose-dependent reduction in cyclin D1 and c-Myc bands should be observed [2].

Clinical Development Status

According to the search results, **Briciclib** has entered early-stage clinical trials.

- **Phase I Trial (NCT02168725):** A clinical trial was conducted for "Neoplasms" and "Advanced Solid Tumor," sponsored by Traves Pharma Inc. The study started in June 2014 and was **Terminated** [3]. The provided results do not specify the reasons for termination.

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References

1. - ON | inhibitor of cell cycle | CAS 865783-95-5 | Buy... 013100 [invivochem.com]
2. Briciclib (ON 014185) | Eukaryotic Initiation Factor (eIF) ... [medchemexpress.com]
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